cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-56-4
VCID: VC2400642
InChI: InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
SMILES: C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.: 736136-56-4

Cat. No.: VC2400642

Molecular Formula: C15H17BrO3

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 736136-56-4

Specification

CAS No. 736136-56-4
Molecular Formula C15H17BrO3
Molecular Weight 325.2 g/mol
IUPAC Name 4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Standard InChI Key ALNIXWJGPRLYLB-UHFFFAOYSA-N
SMILES C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O
Canonical SMILES C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O

Introduction

Chemical Identity and Nomenclature

Primary Identification

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a carboxylic acid derivative featuring a cyclohexane backbone with a bromophenyl-containing substituent. The compound has several specific identification parameters that definitively establish its identity in chemical databases and research contexts .

Identification ParameterValue
Primary IUPAC Name4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS Registry Number736136-56-4
PubChem Compound ID24722584
Creation Date in DatabaseFebruary 29, 2008
Most Recent Database UpdateFebruary 22, 2025

The compound's standardized naming follows IUPAC conventions, with the name detailing its structural composition: a cyclohexane ring with a carboxylic acid group at position 1 and a 2-(2-bromophenyl)-2-oxoethyl substituent at position 4 . The "cis" prefix specifically indicates the stereochemical orientation of the substituents on the cyclohexane ring, meaning they project from the same face of the ring plane.

Alternative Nomenclature and Registry

Molecular Structure and Properties

Structural Composition

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid possesses a complex molecular architecture with several distinct structural components that define its chemical behavior and properties .

Structural ComponentDescription
Core StructureCyclohexane ring with cis-oriented substituents
Functional GroupsCarboxylic acid (position 1), Ketone (linking bridge), Bromine (on phenyl ring)
Aromatic Component2-Bromophenyl group connected via a 2-oxoethyl bridge
Stereochemistrycis configuration at positions 1 and 4 of the cyclohexane ring

The molecular structure features a cyclohexane ring as its central backbone. At position 1, a carboxylic acid group (COOH) is attached, while position 4 bears a 2-(2-bromophenyl)-2-oxoethyl substituent. This substituent consists of a phenyl ring with a bromine atom at position 2, connected to the cyclohexane via a two-carbon chain featuring a ketone functional group .

Molecular Formula and Weight

The empirical and molecular formulas provide fundamental quantitative information about the compound's composition .

PropertyValue
Molecular FormulaC15H17BrO3
Molecular Weight325.20 g/mol
Elemental CompositionCarbon (15), Hydrogen (17), Bromine (1), Oxygen (3)

This molecular formula represents a compound with 15 carbon atoms forming both the cyclohexane ring and the phenyl group, 17 hydrogen atoms, one bromine atom attached to the phenyl ring, and three oxygen atoms distributed between the carboxylic acid and ketone functional groups .

Chemical Identifiers

For database referencing and chemical informatics, the compound has several standardized identifiers that enable precise digital cataloging and cross-referencing .

Identifier TypeValue
InChIInChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
InChIKeyALNIXWJGPRLYLB-UHFFFAOYSA-N
Canonical SMILESC1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O

These identifiers provide machine-readable formats of the compound's structure, enabling computational analysis, database searching, and structural comparison. The InChI (International Chemical Identifier) offers a standardized method to encode the compound's structure, while the InChIKey provides a condensed, fixed-length identifier derived from the InChI. The SMILES notation offers a more compact representation of the molecular structure using ASCII characters .

Physical and Chemical Characteristics

Functional Group Reactivity

The compound features three primary reactive functional groups that define its chemical behavior :

  • The carboxylic acid group (-COOH) typically exhibits acidity and can undergo esterification, amidation, and reduction reactions.

  • The ketone group (C=O) within the linking chain can participate in nucleophilic addition reactions, reductions, and condensations.

  • The bromine substituent on the phenyl ring represents a potential site for metal-catalyzed coupling reactions and substitution chemistry.

These functional groups provide multiple reaction sites that could be exploited in synthetic transformations or derivatization for research applications.

Supply InformationDetails
Research DesignationFor research use only. Not for human or veterinary use
Supplier ExampleVulcanchem (Product ID: VC2400642)
Last Catalog UpdateAugust 16, 2023

The limited commercial availability information suggests that this compound is likely specialized and produced in smaller quantities primarily for research purposes rather than large-scale industrial applications.

Related Compounds and Structural Analogs

Structural Analogs

Several structurally related compounds appear in chemical databases, differing in substituent type, position, or core ring structure .

Related CompoundStructural DifferenceMolecular FormulaMolecular Weight
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidIodine instead of bromine; substitution at position 2 instead of 4C15H17IO3372.20 g/mol
2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidBromine at position 4 of phenyl; cyclopentane instead of cyclohexaneC14H15BrO3311.17 g/mol
cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidMethoxy group instead of bromine; substitution at position 2 instead of 4C16H20O4276.33 g/mol

These structural analogs demonstrate the versatility of this chemical scaffold, with variations in halogen type (bromine, iodine), substitution position on the phenyl ring, position of attachment to the cycloalkane ring, and the nature of the cycloalkane ring itself (cyclohexane versus cyclopentane) .

Stereochemical Variants

The "cis" designation in the compound name indicates a specific stereochemical configuration where the substituents at positions 1 and 4 of the cyclohexane ring are oriented on the same side of the ring plane. There exists a corresponding "trans" isomer (trans-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) where these substituents would be on opposite sides of the ring plane . This stereochemical variation could significantly impact the compound's three-dimensional structure, reactivity, and potential biological activity.

Research Applications and Significance

Current Research Status

Based on the available search results, cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid appears to be categorized as a research compound. The explicit designation "for research use only" suggests its current applications are confined to laboratory investigations rather than commercial, industrial, or therapeutic uses.

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